molecular formula C27H26ClN3O3S B2837597 ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate CAS No. 380461-89-2

ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2837597
CAS No.: 380461-89-2
M. Wt: 508.03
InChI Key: KHZWLFBKYHKNKY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (DHP) derivative. DHPs are a well-established class of calcium channel modulators, but this compound features unique substituents that distinguish it from classical analogs:

  • Core Structure: The 1,4-dihydropyridine ring is substituted at position 4 with a 2-chlorophenyl group, a hallmark of many bioactive DHPs. Position 5 bears a cyano group, enhancing electron withdrawal and stabilizing the DHP ring system.
  • Key Substituents: A methyl group at position 2. A sulfanyl (-S-) group at position 6, linked to a 2-oxoethyl chain terminating in a 1,2,3,4-tetrahydroquinoline moiety. An ethyl ester at position 3, which may influence metabolic stability compared to carboxamide analogs.

Structural validation methods, such as those described in crystallographic software (e.g., SHELX and ORTEP ), would be critical for confirming its configuration.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-3-34-27(33)24-17(2)30-26(20(15-29)25(24)19-11-5-6-12-21(19)28)35-16-23(32)31-14-8-10-18-9-4-7-13-22(18)31/h4-7,9,11-13,25,30H,3,8,10,14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZWLFBKYHKNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the dihydropyridine intermediate.

    Attachment of the Quinoline Derivative: The quinoline derivative is attached via a thioether linkage, which involves the reaction of a quinoline thiol with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing drugs targeting specific biological pathways.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, potentially affecting calcium ion flow in cells. The quinoline derivative may also interact with DNA or proteins, influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with analogs (Table 1). Key differences lie in substituent composition and spatial arrangement, which impact physicochemical properties and hypothesized bioactivity.

Table 1: Structural and Functional Comparison with Analogous DHP Derivatives

Compound Name / CAS No. Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Hypothesized Activity
Target Compound 1,4-DHP Ethyl ester -S-(2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl) ~540.0* Calcium channel modulation†
4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-... (5530-85-8) 1,4-DHP Carboxamide (N-linked to 2-methoxyphenyl) -S-(2-oxo-2-phenylethyl) ~535.0* Antihypertensive, ligand-receptor interaction
Nifedipine (21829-25-4) 1,4-DHP Methyl ester Nitrophenyl 346.3 L-type calcium channel blocker
Amlodipine (88150-42-9) 1,4-DHP Ethyl ester Aminoethoxy-methyl 408.9 Long-acting antihypertensive

*Calculated using molecular formula; †Inferred from structural analogy.

Key Findings :

Position 3 Substituents :

  • The target compound’s ethyl ester may confer faster metabolic clearance compared to the carboxamide in 5530-85-8 . Esters are typically hydrolyzed by esterases, whereas carboxamides exhibit longer half-lives.

Position 6 Modifications: The tetrahydroquinolin-containing sulfanyl group in the target compound introduces a bicyclic amine, enhancing lipophilicity (predicted logP ~3.5 vs. ~2.8 for 5530-85-8). This could improve blood-brain barrier penetration for neurological targets.

Biological Implications: Classical DHPs like nifedipine prioritize nitro groups for vasodilation, but the target compound’s cyano group at position 5 may stabilize the DHP ring without generating nitric oxide, suggesting a divergent mechanism . The tetrahydroquinolin group’s rigidity could restrict conformational flexibility, improving selectivity for specific calcium channel subtypes.

Biological Activity

Ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound exhibits a diverse molecular structure characterized by multiple functional groups, including a cyano group, a chlorophenyl moiety, and a tetrahydroquinoline derivative. Its molecular formula is C19H20ClN3O3S, with a molecular weight of approximately 570.03 g/mol.

Biological Activity Overview

Research indicates that dihydropyridine derivatives often demonstrate significant biological activities, particularly in pharmacology. The biological activity of this specific compound has been explored in various contexts, including:

  • Anticancer Activity : Dihydropyridine derivatives are known for their potential anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : The presence of the chlorophenyl and cyano groups may enhance the antimicrobial activity of the compound against various pathogens.
  • Cardiovascular Effects : Dihydropyridines are commonly used as calcium channel blockers; thus, this compound may exhibit similar cardiovascular effects.

Anticancer Activity

A study investigated the cytotoxic effects of related dihydropyridine derivatives on renal carcinoma cell lines. The findings suggested that these compounds could significantly inhibit cell growth and induce apoptosis. For instance, compounds with similar structural motifs showed IC50 values ranging from 10 µM to 20 µM against renal cancer cells .

Table 1: Cytotoxicity of Dihydropyridine Derivatives

CompoundIC50 (µM)Cell Line
Compound A15.0RFX 393
Compound B12.5RFX 393
Ethyl CompoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed through various assays. Preliminary results indicate that this compound exhibits moderate to strong activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that dihydropyridines can activate apoptotic pathways in cancer cells.
  • Calcium Channel Modulation : As with other dihydropyridines, modulation of calcium channels could play a role in its cardiovascular effects.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related dihydropyridine derivatives:

  • Case Study on Synthesis and Anticancer Evaluation : A recent study synthesized several dihydropyridine derivatives and evaluated their anticancer properties against various cell lines. The results indicated that modifications to the chlorophenyl group significantly enhanced cytotoxicity against breast cancer cells.
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial activity of modified dihydropyridines against resistant bacterial strains. The findings suggested that structural modifications could lead to increased efficacy against multi-drug resistant bacteria.

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